molecular formula C5H10N2OS B078428 Morpholine-4-carbothioamide CAS No. 14294-10-1

Morpholine-4-carbothioamide

Cat. No. B078428
CAS RN: 14294-10-1
M. Wt: 146.21 g/mol
InChI Key: GSLBUBZXFUYMSW-UHFFFAOYSA-N
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Description

Morpholine-4-carbothioamide (M4CTA) is an organic compound which has a variety of applications in the scientific and industrial fields. It is a heterocyclic amide which has been used in the synthesis of several compounds, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis methods of M4CTA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

  • Antimicrobial and Antifungal Applications :

    • Adamantane-Isothiourea derivatives, prepared from N-(adamantan-1-yl)morpholine-4-carbothioamide, displayed potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017).
    • N-Acyl-morpholine-4-carbothioamides showed high activity against bacterial and fungal strains and exhibited excellent antioxidant potential (Aziz et al., 2020).
    • Various morpholine derivatives containing an azole nucleus were found to have antimicrobial and antiurease activities, particularly against Mycobacterium smegmatis and Candida albicans (Bektaş et al., 2012).
  • Hypoglycemic Activities :

    • Certain derivatives of this compound were found to produce a potent dose-independent reduction of serum glucose levels in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).
  • Synthesis of Complex Structures :

    • This compound derivatives have been used in the synthesis of various complex molecular structures, such as thiazolidinone and thiazoline derivatives, which showed good antitubercular activities (Başoğlu et al., 2012).
    • Synthesis and characterization of metal complexes with N-(2-pyridinyl)this compound revealed interesting coordination properties and potential applications in material science (Orysyk et al., 2012).

Safety and Hazards

Morpholine-4-carbothioamide should be handled with care to avoid contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for Morpholine-4-carbothioamide could involve further exploration of its antibacterial and antifungal activities . In silico studies suggest that certain derivatives of this compound could serve as a structural model for the design of novel and potent antibacterial agents .

Mechanism of Action

Target of Action

Morpholine-4-carbothioamide primarily targets ureases , a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria . Medically, bacterial ureases have been reported as important virulence factors implicated in the pathogenesis of many clinical conditions .

Mode of Action

The catalytic mechanism of this compound’s action is believed to be the same as all urease inhibitors . The active site of the native enzyme binds three water molecules and a hydroxide ion bridged between two nickel ions . In the course of the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions . The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .

Biochemical Pathways

As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate . This process affects the biochemical pathways related to the metabolism of urea and ammonia, which can have downstream effects on various physiological processes.

Result of Action

This compound has been found to exhibit antimicrobial and antiurease activities . Some derivatives of this compound were found to be highly active against tested bacterial and fungal strains . Moreover, some of the screened N-acyl-morpholine-4-carbothioamides exhibited excellent antioxidant potential .

properties

IUPAC Name

morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLBUBZXFUYMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80368453
Record name morpholine-4-carbothioamide
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Molecular Weight

146.21 g/mol
Source PubChem
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CAS RN

14294-10-1
Record name 4-Morpholinecarbothioamide
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Record name 4-Morpholinecarbothioamide
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Record name 4-MORPHOLINECARBOTHIOAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 3.35 g (18.8 mmol) of thiocarbonyl diimidazole in 100 ml of THF was treated with 0.82 ml (9.4 mmol) of morpholine. After being stirred at ambient temperature for 3.5 h, an additional 0.82 ml portion of morpholine was added, and stirring was continued. After 6 h, the solution was treated with excess concentrated aqueous ammonia, and stirred overnight. The resulting solution was concentrated in vacuo, taken up in chloroform, separated from the aqueous phase, dried over Na2SO4, and concentrated. Purification of the residue by silica gel chromatography using ethyl acetate provided 1.85 g (76%) of the desired compound, Rf 0.17 (10% methanol in chloroform), as a white solid. 1H NMR (CDCl3) δ 3.76 (m, 4 H), 3.83 (m, 4 H), 5.75 (br, 2 H). Mass spectrum: (M+H)+ =147.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

To a round-bottom flask was added a solution of N-(morpholine-4-carbonothioyl)benzamide (compound 211.9, 3.00 g, 12.0 mmol, 1.00 equiv) in methanol (20 mL). A solution of sodium hydroxide (1.44 g, 36.0 mmol, 3.00 equiv) in water (20 mL) was added to the reaction. The resulting solution was stirred overnight at 60° C. After cooling to ambient temperature, the organic solvent was removed under reduced pressure. The residue was extracted with 2×20 mL of ethyl acetate/petroleum ether(1:1). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. This resulted in 430 mg (25%) of morpholine-4-carbothioamide as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antimicrobial activities of Morpholine-4-carbothioamide derivatives?

A: Research has shown that certain this compound derivatives, specifically those incorporating adamantane and various arylmethyl groups, exhibit promising antimicrobial properties. For instance, compounds 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates demonstrated potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [] This suggests their potential as lead compounds for developing novel antimicrobial agents.

Q2: How does the structure of this compound derivatives influence their biological activity?

A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact biological activity. For example, the addition of adamantane and arylmethyl groups to this compound significantly enhanced its antimicrobial activity. [] Further research exploring different substituents and their positioning could lead to compounds with improved potency and selectivity against specific pathogens.

Q3: What are the potential applications of this compound in coordination chemistry?

A: this compound can act as a ligand in coordination compounds with transition metals. Studies have investigated its complexes with metals like Nickel(II), Palladium(II), and Zinc(II) [, ]. These complexes can exhibit unique properties and potential applications in areas like catalysis and materials science.

Q4: Has this compound been investigated for its hypoglycemic activity?

A: Yes, certain this compound derivatives have shown promising in vivo hypoglycemic activity. In studies using streptozotocin (STZ)-induced diabetic rats, compounds like 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates demonstrated significant reductions in serum glucose levels. [] This suggests their potential for further development as antidiabetic agents.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Researchers utilize a variety of spectroscopic and analytical techniques to characterize this compound derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the structure and confirm the identity of synthesized compounds. []
  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight and fragmentation patterns of the compounds. []
  • X-ray Crystallography: This technique can be used to determine the three-dimensional structure of crystalline this compound derivatives, providing valuable insights into their molecular geometry and packing. []

Q6: Are there any computational studies on this compound and its derivatives?

A6: While the provided abstracts don't delve into specific computational studies, there's potential for applying computational chemistry tools to this compound research. For example:

  • Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, bonding, and reactivity of this compound and its derivatives. []

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